N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, sulfonyl, furan, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorophenyl sulfonyl intermediate: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile.
Coupling with piperazine: The intermediate is then reacted with a piperazine derivative, which has been pre-functionalized with a furan-2-carbonyl group.
Final coupling and cyclization: The resulting intermediate is further reacted with furan-2-carboxylic acid under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperazine moieties.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The fluorophenyl and furan groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine
Therapeutic Agents: The compound may be investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving inflammation or cancer.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)sulfonyl derivatives: Compounds with similar sulfonyl groups.
Furan-2-carboxamide derivatives: Compounds with similar furan and carboxamide groups.
Piperazine derivatives: Compounds with similar piperazine moieties.
Uniqueness
The uniqueness of N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O7S/c23-15-5-7-16(8-6-15)34(30,31)20(24-19(27)17-3-1-13-32-17)22(29)26-11-9-25(10-12-26)21(28)18-4-2-14-33-18/h1-8,13-14,20H,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXZHXVSGMOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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